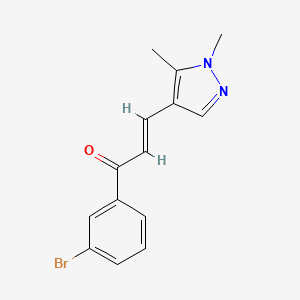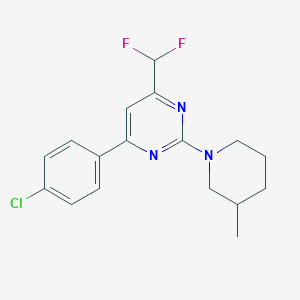![molecular formula C17H26N6O2S B10939572 N-(2-methylpropyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10939572.png)
N-(2-methylpropyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the triazole ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the tetrahydrofuran moiety: This step involves the reaction of a suitable tetrahydrofuran derivative with the triazole intermediate.
Final assembly: The final compound is obtained by coupling the pyrazole-triazole intermediate with isobutylamine and acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring to a triazoline.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or triazole rings.
Applications De Recherche Scientifique
N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s functional groups may impart useful properties to materials, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N1-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPIONAMIDE
- **N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}BUTYRAMIDE
Uniqueness
The uniqueness of N1-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H26N6O2S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-2-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H26N6O2S/c1-12(2)9-18-15(24)11-26-17-20-19-16(14-6-7-22(3)21-14)23(17)10-13-5-4-8-25-13/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,24) |
Clé InChI |
ORGUSPYLWOWTAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CSC1=NN=C(N1CC2CCCO2)C3=NN(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B10939490.png)
![7-[({5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10939496.png)

![1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939512.png)

![N,N,9-trimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10939550.png)
![5-(4-fluorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10939558.png)
![4-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10939562.png)
![(3E)-4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1,1,1-trifluoropent-3-en-2-one](/img/structure/B10939564.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939566.png)
![1-ethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10939568.png)
![3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10939569.png)

![[4-(2,6-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10939576.png)
